molecular formula C10H14ClNO B13170112 4-Amino-2-(4-chlorophenyl)butan-2-ol

4-Amino-2-(4-chlorophenyl)butan-2-ol

Cat. No.: B13170112
M. Wt: 199.68 g/mol
InChI Key: YMFHOIUMJXZJRS-UHFFFAOYSA-N
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Description

4-Amino-2-(4-chlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H14ClNO It is a derivative of butanol, featuring an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-chlorophenyl)butan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-chlorophenyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorophenyl-2-butanone.

    Reduction: Formation of this compound from nitro intermediates.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-(4-chlorophenyl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-chlorophenyl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylbutan-2-ol
  • 4-(4-Chlorophenyl)butan-1-ol
  • 3-Amino-4-phenylbutan-2-ol

Uniqueness

4-Amino-2-(4-chlorophenyl)butan-2-ol is unique due to the presence of both an amino group and a chlorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-amino-2-(4-chlorophenyl)butan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-10(13,6-7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3

InChI Key

YMFHOIUMJXZJRS-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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